molecular formula C11H11NO B1382794 (4-Aminonaphthalen-1-yl)methanol CAS No. 1261810-32-5

(4-Aminonaphthalen-1-yl)methanol

Cat. No.: B1382794
CAS No.: 1261810-32-5
M. Wt: 173.21 g/mol
InChI Key: ZKLPKBQYLYXXQA-UHFFFAOYSA-N
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Description

(4-Aminonaphthalen-1-yl)methanol is an organic compound with the molecular formula C₁₁H₁₁NO. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both an amino group and a hydroxymethyl group attached to the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminonaphthalen-1-yl)methanol typically involves the reduction of 4-nitronaphthalene-1-carbaldehyde. The reduction can be achieved using various reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitro compound. This method is advantageous due to its scalability and efficiency. The reaction is typically conducted in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Chemical Reactions Analysis

Types of Reactions

(4-Aminonaphthalen-1-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Aminonaphthalen-1-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Aminonaphthalen-1-yl)methanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminonaphthalene-1-carboxylic acid
  • 4-Aminonaphthalene-1-ylmethane
  • 4-Nitronaphthalene-1-ylmethanol

Uniqueness

(4-Aminonaphthalen-1-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the naphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(4-aminonaphthalen-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6,13H,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLPKBQYLYXXQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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